8-Fluoro-6-methoxyquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-6-methoxyquinolin-3-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the quinoline ring enhances the compound’s chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-6-methoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine or methoxy groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Sodium methoxide in liquid ammonia for nucleophilic substitution.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
8-Fluoro-6-methoxyquinolin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoro-6-methoxyquinolin-3-amine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial enzymes like DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to bacterial cell death. This mechanism is similar to that of fluoroquinolone antibiotics .
Comparison with Similar Compounds
6-Fluoroquinoline: Another fluorinated quinoline with similar antibacterial properties.
8-Methoxyquinoline: Lacks the fluorine atom but shares the methoxy group, affecting its chemical behavior.
5,8-Difluoroquinoline: Contains two fluorine atoms, which can enhance its biological activity.
Uniqueness: 8-Fluoro-6-methoxyquinolin-3-amine is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
8-fluoro-6-methoxyquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-14-8-3-6-2-7(12)5-13-10(6)9(11)4-8/h2-5H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNMNQRXGONEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(C=N2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.